molecular formula C12H12N2O3 B2898967 2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide CAS No. 894789-65-2

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide

Cat. No. B2898967
CAS RN: 894789-65-2
M. Wt: 232.239
InChI Key: BJPOXDGSOSSIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are essential in both natural and synthetic compounds and have gained considerable attention due to their versatile applications in industrial and synthetic organic chemistry .


Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of quinolines is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact structure of “2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide” would require further analysis.


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can vary depending on their specific structure. For example, 2-Hydroxy-4-methylquinoline has a melting point of 221-223 °C .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Quinolines have shown substantial biological activities and have become an essential heterocyclic compound due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis methods, exploring their biological activities, and potential applications in various fields.

properties

IUPAC Name

N-methoxy-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14(17-2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPOXDGSOSSIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=O)NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.